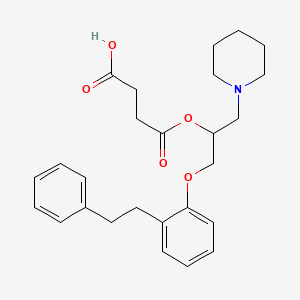
4-Oxo-4-((1-(2-phenethylphenoxy)-3-(piperidin-1-yl)propan-2-yl)oxy)butanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-4-((1-(2-phenethylphenoxy)-3-(piperidin-1-yl)propan-2-yl)oxy)butanoic acid is a complex organic compound characterized by its unique structure, which includes a phenethylphenoxy group, a piperidinyl group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-((1-(2-phenethylphenoxy)-3-(piperidin-1-yl)propan-2-yl)oxy)butanoic acid typically involves multiple steps:
Formation of the Phenethylphenoxy Intermediate: This step involves the reaction of 2-phenethylphenol with an appropriate halogenated compound to form the phenethylphenoxy intermediate.
Introduction of the Piperidinyl Group: The phenethylphenoxy intermediate is then reacted with a piperidine derivative under suitable conditions to introduce the piperidinyl group.
Coupling with Butanoic Acid: The final step involves coupling the intermediate with butanoic acid or its derivatives under conditions that promote esterification or amidation, followed by oxidation to introduce the oxo group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl and phenethylphenoxy moieties.
Reduction: Reduction reactions may target the oxo group, converting it to a hydroxyl group.
Substitution: The aromatic rings in the phenethylphenoxy group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products typically include alcohols.
Substitution: Products vary depending on the substituent introduced, such as halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features suggest potential as a ligand in receptor binding studies.
Medicine
Medically, the compound could be explored for its pharmacological properties
Industry
Industrially, the compound may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-Oxo-4-((1-(2-phenethylphenoxy)-3-(piperidin-1-yl)propan-2-yl)oxy)butanoic acid likely involves interactions with specific molecular targets, such as enzymes or receptors. The phenethylphenoxy group may facilitate binding to hydrophobic pockets, while the piperidinyl group could interact with polar or charged regions of the target. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4-((1-(2-phenethylphenoxy)-3-(morpholin-1-yl)propan-2-yl)oxy)butanoic acid: Similar structure but with a morpholine ring instead of piperidine.
4-Oxo-4-((1-(2-phenethylphenoxy)-3-(pyrrolidin-1-yl)propan-2-yl)oxy)butanoic acid: Similar structure but with a pyrrolidine ring instead of piperidine.
Uniqueness
The uniqueness of 4-Oxo-4-((1-(2-phenethylphenoxy)-3-(piperidin-1-yl)propan-2-yl)oxy)butanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidinyl group, in particular, may enhance its binding affinity and specificity for certain biological targets compared to similar compounds with different heterocyclic rings.
This detailed overview provides a comprehensive understanding of 4-Oxo-4-((1-(2-phenethylphenoxy)-3-(piperidin-1-yl)propan-2-yl)oxy)butanoic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C26H33NO5 |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
4-oxo-4-[1-[2-(2-phenylethyl)phenoxy]-3-piperidin-1-ylpropan-2-yl]oxybutanoic acid |
InChI |
InChI=1S/C26H33NO5/c28-25(29)15-16-26(30)32-23(19-27-17-7-2-8-18-27)20-31-24-12-6-5-11-22(24)14-13-21-9-3-1-4-10-21/h1,3-6,9-12,23H,2,7-8,13-20H2,(H,28,29) |
InChI Key |
DMVQJQULWVUCHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC(COC2=CC=CC=C2CCC3=CC=CC=C3)OC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















